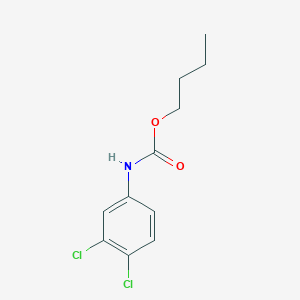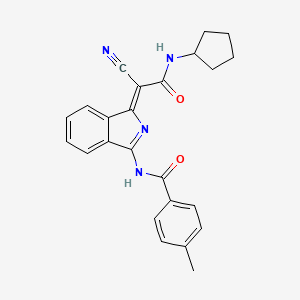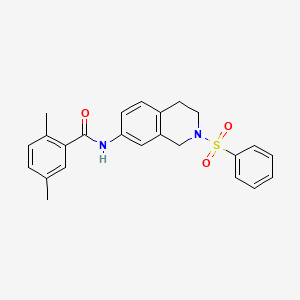
butyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Toxicity and Environmental Impact : The compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), closely related to butyl N-(3,4-dichlorophenyl)carbamate, has been studied for its toxicity using a pollen tube growth system. This research is significant for understanding the environmental impact of such herbicides (Strube, Janke, Kappler, & Kristen, 1991).
Analytical Methodology : A study developed an analytical method to determine 3,4-dichlorophenyl-propenoyl-sec-butylamine in rat plasma. This research is essential for understanding the metabolism and behavior of such compounds in biological systems (Bu Xiu, 2004).
Degradation Product Determination : Solid-phase microextraction and gas chromatography-mass spectrometry have been used to determine degradation products of volatile and semivolatile compounds, including butyl carbamates. This method is particularly relevant in the pharmaceutical and personal care industries (Karaisz & Snow, 2001).
Hydrolysis Studies : The alkaline hydrolysis of compounds like 4-Chloro-2-butynyl N-(3-chlorophenyl) carbamate (Barban) has been investigated, providing insight into the chemical behavior and stability of these compounds (Bergon, Bonafos, & Calmon, 1980; Bergon, Kouda-Bonafos, & Calmon, 1987).
Chemical Seed Treatments : Research has explored the use of chemicals like 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate (barban) in seed treatments as herbicidal antidotes. Such studies contribute to agricultural applications and crop protection (Hoffmann, 1962).
Pharmacological Applications : Tertiary 2-haloethylamine derivatives of muscarinic agents, including N-(3-chlorophenyl)carbamate derivatives, have been synthesized and evaluated for their pharmacological properties. This research is relevant to drug discovery and development (Ringdahl et al., 1990).
Soil Transformation Studies : The transformation of herbicides like methyl-N-(3,4-dichlorophenyl)-carbamate (Swep) in soil has been studied, which is vital for understanding the environmental fate of such chemicals (Bartha & Pramer, 1969).
Carbamate Derivatives in Crystallography : Studies have been conducted on carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, which are significant in understanding molecular structures and interactions (Baillargeon et al., 2017).
Safety and Hazards
Specific safety and hazard information for butyl N-(3,4-dichlorophenyl)carbamate is not provided in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
Properties
IUPAC Name |
butyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGECNPOQGRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-38-6 |
Source


|
| Record name | BUTYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)


![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
